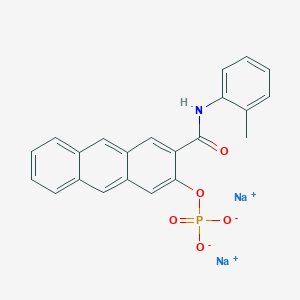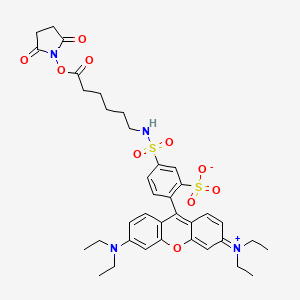
Sodium 3-methyl-2-oxobutanoate-13C4,d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-méthyl-2-oxobutanoate de sodium-13C4,d4 est un composé marqué à la fois au deutérium et au carbone-13. Il s'agit d'un dérivé du 3-méthyl-2-oxobutanoate de sodium, qui est un précurseur de l'acide pantothénique chez Escherichia coli . Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-méthyl-2-oxobutanoate de sodium-13C4,d4 implique l'incorporation d'isotopes lourds stables de l'hydrogène (deutérium) et du carbone (carbone-13) dans la molécule de 3-méthyl-2-oxobutanoate de sodium . Les voies de synthèse et les conditions réactionnelles spécifiques sont exclusives et impliquent généralement des techniques avancées de synthèse organique.
Méthodes de production industrielle
La production industrielle de 3-méthyl-2-oxobutanoate de sodium-13C4,d4 est réalisée dans des conditions contrôlées pour garantir une pureté et une constance élevées. Le composé est produit sous forme solide, avec une pureté ≥98,0% . Il est stocké à -20 °C pour le protéger de la lumière et maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-méthyl-2-oxobutanoate de sodium-13C4,d4 subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits.
Réduction : Il peut être réduit dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction et du produit souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions varient en fonction du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire différentes formes oxydées du composé, tandis que la réduction peut produire des formes réduites.
Applications de la recherche scientifique
Le 3-méthyl-2-oxobutanoate de sodium-13C4,d4 est largement utilisé dans la recherche scientifique en raison de ses isotopes marqués. Parmi ses applications, citons :
Chimie : Utilisé comme traceur dans diverses réactions chimiques pour étudier les mécanismes et les voies réactionnelles.
Biologie : Employé dans les études métaboliques pour suivre l'incorporation et la transformation du composé dans les systèmes biologiques.
Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.
Industrie : Appliqué dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-méthyl-2-oxobutanoate de sodium-13C4,d4 implique son incorporation dans les voies métaboliques. Les isotopes marqués permettent aux chercheurs de suivre le mouvement et la transformation du composé au sein de ces voies. Cela aide à comprendre les cibles moléculaires et les voies impliquées dans ses effets .
Applications De Recherche Scientifique
Sodium 3-methyl-2-oxobutanoate-13C4,d4 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C4,d4 involves its incorporation into metabolic pathways. The labeled isotopes allow researchers to trace the compound’s movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in its effects .
Comparaison Avec Des Composés Similaires
Le 3-méthyl-2-oxobutanoate de sodium-13C4,d4 est unique en raison de son double marquage au deutérium et au carbone-13. Des composés similaires comprennent :
3-méthyl-2-oxobutanoate de sodium-13C4,d3 : Marqué au deutérium et au carbone-13, mais avec une composition isotopique différente.
3-méthyl-2-oxobutanoate de sodium : La forme non marquée du composé.
Ces composés similaires sont utilisés dans diverses applications de recherche, mais le marquage spécifique du 3-méthyl-2-oxobutanoate de sodium-13C4,d4 offre des avantages uniques pour le traçage et l'étude des voies métaboliques.
Propriétés
Formule moléculaire |
C5H7NaO3 |
|---|---|
Poids moléculaire |
146.092 g/mol |
Nom IUPAC |
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1; |
Clé InChI |
WIQBZDCJCRFGKA-XCPSOYJTSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




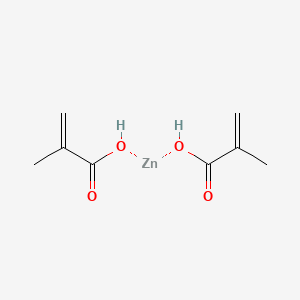

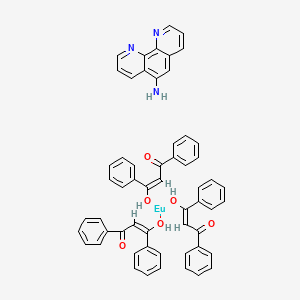
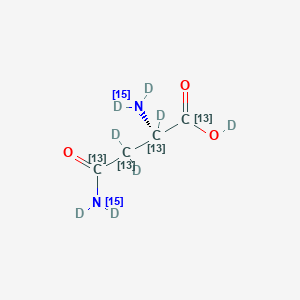
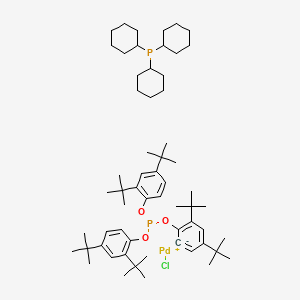


![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
